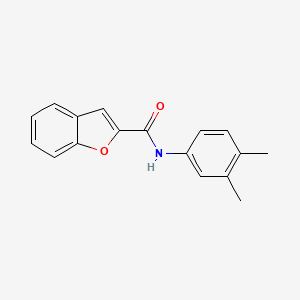

N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide is a compound of interest due to its structural and functional attributes. While direct studies on this exact compound may be limited, research on similar benzofuran derivatives and benzamide compounds provides insight into the synthetic methods, structural characteristics, and potential chemical reactivity and properties of such compounds.

Synthesis Analysis

Synthesis of benzofuran derivatives often involves strategies such as Lewis acid-catalyzed reactions from acrolein dimer and 1,3-dicarbonyl compounds, as shown in the synthesis of 2,3-disubstituted benzofurans, which could potentially be adapted for N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide (Huang et al., 2019). Another relevant method includes the ‘one-pot’ reductive cyclization approach used for synthesizing related compounds (Bhaskar et al., 2019).

Molecular Structure Analysis

The molecular structure and conformation of benzofuran derivatives are often characterized by spectroscopic methods, including IR, NMR, and X-ray crystallography. For instance, similar compounds have been analyzed to reveal their conformation stabilized by hydrogen bonds and molecular interactions (Siddiqui et al., 2008).

Chemical Reactions and Properties

Benzofuran derivatives exhibit a range of chemical reactivities, including participation in cyclocondensation reactions and potential for biological interactions. The synthesis and characterization of similar compounds have provided insights into their reactivity and potential applications in medicinal chemistry (Idrees et al., 2019).

Physical Properties Analysis

The physical properties of benzofuran derivatives can be elucidated through detailed spectroscopic analysis and solid-state characterization. Studies on similar compounds have detailed their crystal structures, providing insight into their solid-state arrangements and molecular conformations (Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzofuran derivatives, can be inferred from theoretical and experimental studies. DFT calculations and spectroscopic analyses contribute to understanding the electronic structure, reactivity, and potential functional applications of these compounds (Sagaama et al., 2020).

科学的研究の応用

Antihyperlipidemic Activity

N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide demonstrates significant potential in the treatment of hyperlipidemia and coronary heart diseases. A study on rats using this compound showed considerable reduction in plasma triglyceride levels and an increase in high-density lipoprotein-cholesterol levels, highlighting its lipid-lowering properties (Al-qirim et al., 2012).

Photoreleasable Protecting Group for Carboxylic Acids

The 2,5-dimethylphenacyl chromophore, related to N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide, serves as a new photoremovable protecting group for carboxylic acids. This application is significant in chemical synthesis, where the direct photolysis of various esters leads to the formation of corresponding carboxylic acids in almost quantitative yields (Klan et al., 2000).

Anticonvulsant Activity

A derivative of N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide has shown effective anticonvulsant properties in animal models. It significantly antagonized seizures induced by maximal electroshock in mice, indicating its potential in treating epilepsy and related seizure disorders (Robertson et al., 1987).

Herbicidal Activity

Derivatives of N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide have shown herbicidal activity, particularly against annual and perennial grasses. This application is significant in agriculture for the control of undesirable vegetation in crops and turf grasses (Viste et al., 1970).

Luminescence Sensing

Compounds derived from N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide have been used in the development of lanthanide metal-organic frameworks for luminescence sensing of benzaldehyde and its derivatives. This application is important in chemical sensing technologies (Shi et al., 2015).

特性

IUPAC Name |

N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-7-8-14(9-12(11)2)18-17(19)16-10-13-5-3-4-6-15(13)20-16/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGKNLCRBHFJGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5569316.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B5569329.png)

![methyl 4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5569349.png)

![8-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569351.png)

![6-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5569356.png)

![7-(2-methoxyethyl)-2-(5-methoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5569363.png)

![N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5569369.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B5569373.png)

![2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5569393.png)

![2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5569407.png)

![2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5569415.png)